molecular formula C15H24 B14222925 Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- CAS No. 826337-63-7

Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-

Cat. No.: B14222925
CAS No.: 826337-63-7
M. Wt: 204.35 g/mol
InChI Key: UWEJZLPARNBCBM-UHFFFAOYSA-N
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Description

Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is an organic compound with the molecular formula C15H24 It is a cycloalkane derivative characterized by a seven-membered ring with various substituents, including ethenyl, methyl, methylene, and methylpropenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cycloheptane and appropriate alkylating agents.

    Alkylation: The cycloheptane undergoes alkylation reactions to introduce the ethenyl, methyl, methylene, and methylpropenyl groups. This step often requires the use of strong bases and alkyl halides.

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into saturated derivatives.

    Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Halogens (Cl2, Br2), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- has several applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a model compound for studying the behavior of cycloalkanes and their interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
  • Cyclooctane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-
  • Cyclopentane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)-

Uniqueness

Cycloheptane, 1-ethenyl-1-methyl-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered (cyclohexane) and eight-membered (cyclooctane) counterparts. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

826337-63-7

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

1-ethenyl-1-methyl-4-methylidene-2-(2-methylprop-1-enyl)cycloheptane

InChI

InChI=1S/C15H24/c1-6-15(5)9-7-8-13(4)11-14(15)10-12(2)3/h6,10,14H,1,4,7-9,11H2,2-3,5H3

InChI Key

UWEJZLPARNBCBM-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CC(=C)CCCC1(C)C=C)C

Origin of Product

United States

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